1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a tetramethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions. One possible route could be:
Formation of the Triazole Ring: Starting with an azide and an alkyne, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed to form the triazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially remove the sulfonyl group or reduce the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and piperidine rings may play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure but with a different triazole isomer.
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-(2,3,5,6-tetramethylbenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties. Its uniqueness lies in the potential for diverse reactivity and applications in various fields.
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-11-13(2)15(4)17(14(12)3)24(22,23)20-9-5-16(6-10-20)21-18-7-8-19-21/h7-8,11,16H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUVQXVYDRKDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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